7-(FURAN-2-YL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE
Overview
Description
7-(FURAN-2-YL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE is a complex heterocyclic compound that belongs to the class of indenoquinoline derivatives. This compound is characterized by its fused ring structure, which includes a furan ring, a phenyl group, and a quinoline moiety. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 7-(FURAN-2-YL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE typically involves multi-step reactions. One common method includes the reaction of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in the presence of a catalyst such as CuO supported on zeolite-Y . The reaction is usually carried out in ethanol under reflux conditions. This method provides a straightforward approach to synthesizing the compound with good yields.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites in the quinoline and furan rings.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-(FURAN-2-YL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
Biological Research: The compound is investigated for its interactions with biological macromolecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 7-(FURAN-2-YL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE involves its interaction with various molecular targets. The compound can bind to DNA and proteins, affecting their function and leading to biological effects such as cell cycle arrest and apoptosis in cancer cells . The specific pathways involved depend on the biological context and the type of cells being studied.
Comparison with Similar Compounds
Similar compounds to 7-(FURAN-2-YL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE include other indenoquinoline derivatives and quinoline-based compounds. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:
Indeno[1,2-b]quinoline-9,11(6H,10H)-dione: Lacks the furan and phenyl groups but has a similar core structure.
4-Hydroxy-2-quinolones: These compounds have a quinoline core with hydroxyl and other substituents, showing different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
7-(furan-2-yl)-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19NO3/c28-20-14-16(21-11-6-12-30-21)13-19-23(20)22(15-7-2-1-3-8-15)24-25(27-19)17-9-4-5-10-18(17)26(24)29/h1-12,16,22,27H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDQYLKVTPGPEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=C(C2C4=CC=CC=C4)C(=O)C5=CC=CC=C53)C6=CC=CO6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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